molecular formula C11H16N2O B1311691 3-(4-Methylpiperazin-1-yl)phenol CAS No. 177489-10-0

3-(4-Methylpiperazin-1-yl)phenol

Cat. No. B1311691
M. Wt: 192.26 g/mol
InChI Key: AISHPJPGKBKMGV-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-yl)phenol” is an organic compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .


Molecular Structure Analysis

The molecular structure of “3-(4-Methylpiperazin-1-yl)phenol” is characterized by the presence of a piperazine ring where the nitrogen ring atom carries an aryl group . The exact molecular structure would require further analysis using techniques such as NMR spectroscopy.


Chemical Reactions Analysis

Phenols, which “3-(4-Methylpiperazin-1-yl)phenol” is a type of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

Phenols, including “3-(4-Methylpiperazin-1-yl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .

Scientific Research Applications

  • Catechol Oxidase Activity Modeling : A study by Merkel et al. (2005) on dicopper(II) complexes, including variants of 3-(4-Methylpiperazin-1-yl)phenol, aimed to model the active site of type 3 copper proteins. These complexes provided insights into the influence of a thioether group near the metal site, significant for understanding catecholase activity (Merkel et al., 2005).

  • Synthesis and Characterization of Mannich Ligands : Research by Ayeni and Egharevba (2015) focused on synthesizing and characterizing Mannich bases, including derivatives of 3-(4-Methylpiperazin-1-yl)phenol. These compounds were used to create metal complexes, analyzed via various spectroscopic methods (Ayeni & Egharevba, 2015).

  • Antitumor Activity of Histone Deacetylase Inhibitors : Thaler et al. (2010) synthesized compounds derived from 3-(4-Methylpiperazin-1-yl)phenol as part of a study on histone deacetylase inhibitors. These compounds demonstrated antiproliferative activity and stability, contributing to cancer treatment research (Thaler et al., 2010).

  • Inhibition of Kinase Activity in Cancer Cells : Yang et al. (2012) explored derivatives of 3-(4-Methylpiperazin-1-yl)phenyl as reversible kinase inhibitors, targeting EGFR-activating and resistance mutations in non-small-cell lung cancer. This research contributes to the development of targeted cancer therapies (Yang et al., 2012).

  • Enzyme Resolution in Drug Synthesis : A study by Cvetovich et al. (1996) involved using 3-(4-Methylpiperazin-1-yl)phenol derivatives in the synthesis of L-694,458, a human leukocyte elastase inhibitor. This research highlights the compound's role in enzyme-mediated syntheses, crucial for pharmaceutical development (Cvetovich et al., 1996).

Safety And Hazards

The safety data sheet for a similar compound, “3-(4-Methylpiperazin-1-yl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISHPJPGKBKMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451862
Record name 3-(4-methylpiperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)phenol

CAS RN

177489-10-0
Record name 3-(4-methylpiperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Aminophenol (2 g, 18 mmol) is brought to the reflux point of 1-butanol (30 ml) in the presence of 2-chloro-N-(chloroethyl)-N-methylethanamine hydrochloride (3.5 g, 18 mmol) and sodium carbonate (95 mg, 9 mmol). After 48 h, the reaction mixture is concentrated and adsorbed on silica and then purified by flash chromatography with a mixture (90/10) of dichloromethane/methanol.
Quantity
2 g
Type
reactant
Reaction Step One
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3.5 g
Type
reactant
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95 mg
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound 87A was prepared in a similar manner to the synthesis of compound 62A by substituting compound 45C and phenylpiperazine with paraformahyde and 3-(piperazin-1-yl)phenol, respectively: 1H NMR (DMSO-d6): δ 9.07 (s, 1H), 6.94-6.98 (m, 1H), 6.36 (d, J=8.13, 2.4 Hz, 2H), 8.28-8.29 (m, 1H), 6.18-6.21 (m, 1H), 3.04-3.07 (m, 4H), 2.41-2.43 (m, 4H), 2.21 (s, 3H). ESI (+)/MS: 193 (M+H)+.
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CM Kormos, JP Cueva, MG Gichinga… - Journal of medicinal …, 2014 - ACS Publications
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (2a,b) are opioid receptor antagonists where the antagonist properties are not due to the type of N-substituent. In order …
Number of citations: 5 pubs.acs.org
E Tampio L'Estrade, V Shalgunov, S Lehel… - … of Radioanalytical and …, 2020 - Springer
In this work, a fragment-based labeling procedure was developed based on condensation reactions. Six 18 F-labeled (arylpiperazinyl-butyl)oxindole derivatives were synthesized. …
Number of citations: 7 link.springer.com

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